![molecular formula C13H8ClFO3 B6374922 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% CAS No. 1261888-80-5](/img/structure/B6374922.png)
4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95%
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Overview
Description
4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% (4-CPF-95) is an organic compound with a wide range of applications. It is a colourless, odourless, crystalline solid with a molecular weight of 233.53 g/mol and a melting point of 174-176°C. 4-CPF-95 is a highly versatile compound and is used in a variety of industries, including pharmaceuticals, agrochemicals, and cosmetics. In the laboratory, 4-CPF-95 is used as a reagent in chemical synthesis, and as a catalyst in various reactions.
Scientific Research Applications
4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a substrate in enzyme assays. It is also used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. In addition, 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% is used in the study of enzyme kinetics, drug metabolism, and the structure and function of proteins.
Mechanism of Action
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed that 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. It is also believed that 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% binds to the active sites of these enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% are not yet fully understood. However, in laboratory studies, 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% has been shown to bind to certain proteins, such as the androgen receptor, and to modulate their activity.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% in laboratory experiments include its low cost, its availability, and its wide range of applications. However, there are some limitations to its use. For example, 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% is not very soluble in water, and its solubility can vary depending on the pH of the solution. In addition, 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% is not very stable in acidic solutions, and its stability can be affected by the presence of other compounds.
Future Directions
There are many potential future directions for research into 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95%. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical, agrochemical, and cosmetic industries. In addition, further research could be conducted into the synthesis of 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% and its use as a reagent in organic synthesis. Finally, further research could be conducted into the safety and toxicity of 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95%, as well as its potential use as a therapeutic agent.
Synthesis Methods
4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% is synthesized by a three-step process. The first step involves the reaction of 4-chloro-3-fluorophenol with sodium nitrite in an ethanol and acetic acid solution. The product of this reaction is 4-nitro-3-chlorophenol, which is then reduced to 4-amino-3-chlorophenol using zinc dust in the presence of acetic acid. Finally, the 4-amino-3-chlorophenol is oxidized to 4-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95% using sodium hypochlorite and hydrochloric acid.
properties
IUPAC Name |
2-chloro-5-(2-fluoro-4-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-11-4-1-7(5-10(11)13(17)18)9-3-2-8(16)6-12(9)15/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIYAEMIQZHCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684508 |
Source
|
Record name | 4-Chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-80-5 |
Source
|
Record name | 4-Chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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